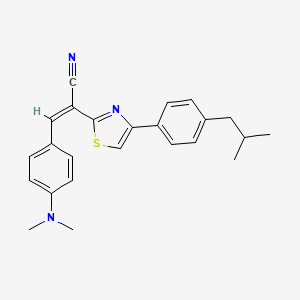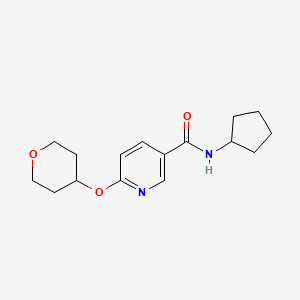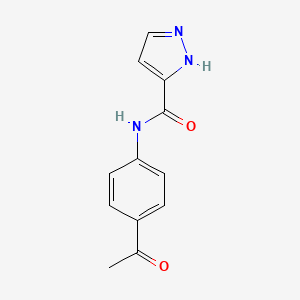
N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
A one-pot, economical, and efficient synthesis of 1-(4-acetylphenyl)-3-aryloxypyrrolidine-2,5-diones has been accomplished in single steps and in satisfactory yields from 1-(4-acetylphenyl)-pyrrole-2,5-diones and aromatic alcohols . Another synthesis method involves the reaction of 4-aminoacetophenone with 4-toluenesulfonyl chloride and 2 mol% of pyridine as a catalyst in CH2Cl2 at room temperature for 5 hours .Molecular Structure Analysis
The molecular structure of a similar compound, N-((4-acetylphenyl) carbamothioyl) pivalamide, has been analyzed. The molecular conformation of this molecule is locked by an intramolecular N–H⋅⋅⋅O hydrogen bond that generates an S(6) ring. The intermolecular N–H⋅⋅⋅O=C and C–H⋅⋅⋅π in addition to π-stacking interactions are formed in the solid state to stabilize the crystal structure .Scientific Research Applications
Pharmacological Applications
Cannabinoid Receptor Antagonists : Biarylpyrazole derivatives, closely related to N-(4-acetylphenyl)-1H-pyrazole-3-carboxamide, have been investigated for their potential as cannabinoid receptor antagonists. These compounds are designed to target brain cannabinoid CB1 receptors, with structural requirements such as a para-substituted phenyl ring and a carboxamido group contributing to their activity. Their therapeutic applications could include antagonizing the harmful effects of cannabinoids, with implications for treating addiction and obesity (Lan et al., 1999).
Antimicrobial and Antifungal Agents : Pyrazole derivatives have shown promise as antimicrobial and antifungal agents. Their synthesis and evaluation against various microorganisms indicate potential utility in addressing infections and diseases caused by bacteria and fungi. Such compounds could serve as leads for the development of new antimicrobial drugs (Sharshira & Hamada, 2011; 2012).
Agricultural Applications
- Herbicidal Activity : Diarylpyrazolecarboxylates and carboxamides, related to this compound, have been synthesized and evaluated for their pre-emergent herbicidal activities against a variety of weeds. This research provides a foundation for developing new agrochemicals to improve crop protection and yield (Kudo et al., 1999).
Chemical Synthesis and Material Science
- Novel Synthesis Methods : Research has focused on developing efficient, solvent-free synthesis methods for pyrazole derivatives, including those related to this compound. These methods offer advantages in terms of environmental impact and cost-effectiveness, contributing to greener chemical synthesis processes (Thirunarayanan & Sekar, 2016).
properties
IUPAC Name |
N-(4-acetylphenyl)-1H-pyrazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c1-8(16)9-2-4-10(5-3-9)14-12(17)11-6-7-13-15-11/h2-7H,1H3,(H,13,15)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPWTMLSTCMTBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=NN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-ethoxyphenyl)-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2670860.png)
![1-((4-fluorophenyl)sulfonyl)-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2670861.png)
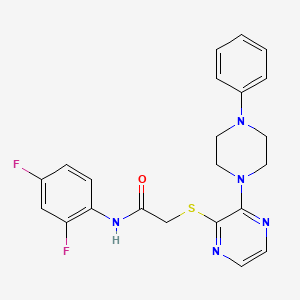
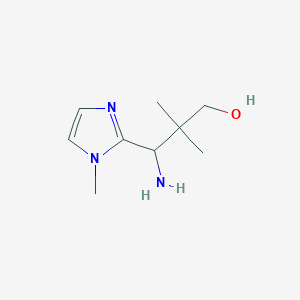
![Tert-butyl 4-[1-[(2-chloroacetyl)amino]-2-methylpropan-2-yl]piperidine-1-carboxylate](/img/structure/B2670868.png)
![2-{[(Benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B2670869.png)

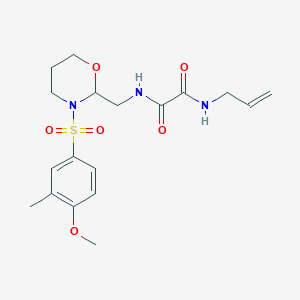
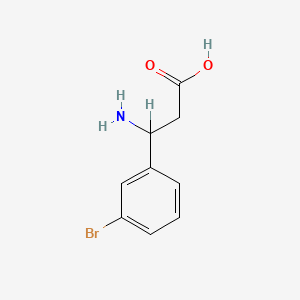
![(E)-4-(dimethylamino)-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2670876.png)
